molecular formula C10H6BrF2NO2 B1415655 6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid CAS No. 1807030-29-0

6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid

Cat. No.: B1415655
CAS No.: 1807030-29-0
M. Wt: 290.06 g/mol
InChI Key: YVVVFTCYYMEWQV-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenylacetic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the difluoromethyl group to a methyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and difluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Cyano-3-(difluoromethyl)phenylacetic acid
  • 6-Bromo-3-(difluoromethyl)phenylacetic acid

Uniqueness

6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid is unique due to the combination of bromine, cyano, and difluoromethyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[6-bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-2-1-5(10(12)13)7(4-14)6(8)3-9(15)16/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVVFTCYYMEWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)C#N)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
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